molecular formula C2H5N3O B12717799 Formaldehyde semicarbazone CAS No. 14066-69-4

Formaldehyde semicarbazone

Cat. No.: B12717799
CAS No.: 14066-69-4
M. Wt: 87.08 g/mol
InChI Key: ZXLNOQLIBVACTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Formaldehyde semicarbazone can be synthesized through a one-pot reaction involving formaldehyde and semicarbazide. The reaction typically occurs in a methanol (MeOH) solvent, where formaldehyde reacts with semicarbazide under mild conditions to form the semicarbazone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of aldehydes or ketones with semicarbazide in the presence of a solvent like methanol. The reaction is monitored by thin-layer chromatography (TLC) and the product is purified through recrystallization from ethanol (EtOH) .

Chemical Reactions Analysis

Types of Reactions: Formaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used.

Major Products:

Mechanism of Action

The mechanism of action of formaldehyde semicarbazone involves its ability to form stable complexes with metal ions, which can interfere with various biological processes. For example, it can bind to copper or iron in cells, leading to the inhibition of enzymes that require these metal ions for their activity . This property is particularly useful in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

  • Acetone semicarbazone
  • Benzaldehyde semicarbazone
  • Salicylaldehyde semicarbazone

Comparison: Formaldehyde semicarbazone is unique due to its simple structure and high reactivity, making it a valuable reagent in organic synthesis. Compared to other semicarbazones, it is more reactive and forms more stable crystalline derivatives, which are useful for analytical purposes .

Properties

CAS No.

14066-69-4

Molecular Formula

C2H5N3O

Molecular Weight

87.08 g/mol

IUPAC Name

(methylideneamino)urea

InChI

InChI=1S/C2H5N3O/c1-4-5-2(3)6/h1H2,(H3,3,5,6)

InChI Key

ZXLNOQLIBVACTD-UHFFFAOYSA-N

Canonical SMILES

C=NNC(=O)N

Origin of Product

United States

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